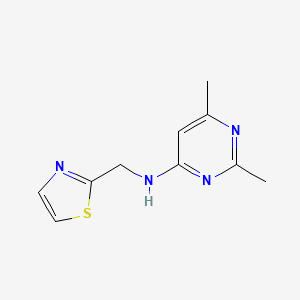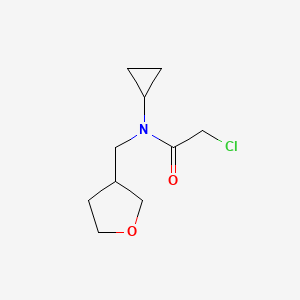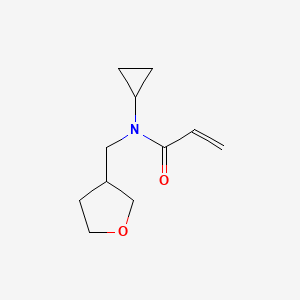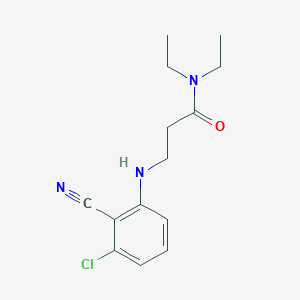
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide, also known as CP-690,550, is a synthetic compound that belongs to the Janus kinase (JAK) inhibitor class of drugs. JAK inhibitors are a new class of drugs that have been developed for the treatment of various autoimmune and inflammatory diseases. CP-690,550 was first discovered in 2003 by Pfizer, and it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide reduces the production of inflammatory cytokines, which are responsible for the inflammation seen in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has been shown to have several biochemical and physiological effects. The drug reduces the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation of T cells and B cells, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has several advantages for lab experiments. The drug is highly specific for JAK enzymes, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. However, the drug has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has several potential future directions. The drug has shown promise in the treatment of various autoimmune and inflammatory diseases, and it may have potential applications in other diseases such as cancer. Future research could focus on optimizing the synthesis of the drug, developing new formulations with improved solubility, and investigating its potential therapeutic applications in other diseases. Additionally, further studies could be conducted to investigate the long-term safety and efficacy of the drug.
Synthesis Methods
The synthesis of 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide involves several steps. The first step involves the reaction of 3-chloro-2-cyanoaniline with diethylpropanoate in the presence of a base to form 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide. The second step involves the hydrolysis of the ester group to form the final product, 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide.
Scientific Research Applications
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation by inhibiting the activity of JAK enzymes, which play a key role in the immune system.
properties
IUPAC Name |
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-3-18(4-2)14(19)8-9-17-13-7-5-6-12(15)11(13)10-16/h5-7,17H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFUOJMCFIGCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCNC1=C(C(=CC=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)

![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)

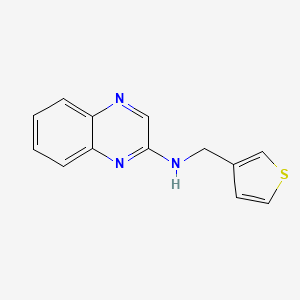
![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)
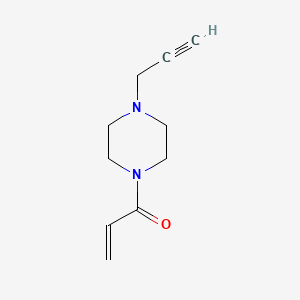
![Methyl 2-[4-(cyclopropylmethyl)piperazin-1-yl]propanoate](/img/structure/B7575769.png)

